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Compound of Interest

2-amino-N-(3-
Compound Name: _
chlorophenyl)benzamide

Cat. No.: B184141

This technical guide provides a comprehensive overview of 2-amino-N-(3-
chlorophenyl)benzamide, a member of the versatile benzamide class of compounds. While a
singular, seminal publication marking its specific discovery is not readily available in public
literature, its chemical lineage places it within a well-explored scaffold of significant interest in
medicinal chemistry. This document details its probable synthetic route, physicochemical
properties, and potential pharmacological activities, drawing insights from closely related
analogues. The information is intended for researchers, scientists, and professionals in drug
development.

Introduction and Historical Context

Benzamides represent a cornerstone in drug discovery, with derivatives demonstrating a wide
spectrum of pharmacological activities, including antiemetic, antipsychotic, anticancer, and anti-
inflammatory properties. The molecule 2-amino-N-(3-chlorophenyl)benzamide incorporates
key structural features: a benzamide core, a primary amino group, and a chlorinated phenyl
ring. These features can significantly influence its chemical properties and biological
interactions.

The absence of a dedicated "discovery" paper suggests that 2-amino-N-(3-
chlorophenyl)benzamide may have been first synthesized as an intermediate for more
complex molecules or as part of a chemical library for screening purposes. Its synthesis
logically follows well-established and documented chemical pathways for amide bond
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formation. This guide reconstructs the most probable and efficient synthetic pathway to this
compound based on established principles of organic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of 2-amino-N-(3-chlorophenyl)benzamide
Is presented in Table 1. It is important to note that while some data is calculated, other values
are predicted based on the properties of structurally similar compounds due to the limited
availability of direct experimental data for this specific molecule.

Table 1: Physicochemical Properties of 2-amino-N-(3-chlorophenyl)benzamide

Property Value Data Type Source
Molecular Formula C13H11CIN20 Calculated -
Molecular Weight 246.70 g/mol Calculated

White to off-white ) General knowledge of
Appearance . Predicted o

solid similar compounds
Melting Point Not available Experimental -
Boiling Point Not available Experimental -

Predicted to be

sparingly soluble in General solubility
Solubility water; soluble in Predicted trends for
organic solvents like benzanilides

DMSO and ethanol.

pKa Not available Experimental -
LogP (XLogP3) ~3.6 Computed [1]
Hydrogen Bond

2 Computed -
Donors
Hydrogen Bond

2 Computed -

Acceptors
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Synthetic Pathway

The most logical and commonly employed route for the synthesis of 2-amino-N-(3-
chlorophenyl)benzamide involves a two-step process. This pathway begins with the formation
of an amide bond between 2-nitrobenzoyl chloride and 3-chloroaniline, followed by the
reduction of the nitro group to a primary amine.

2-Nitrobenzoyl chloride Acylation
| N-
AN
3-Chloroaniline l <t 8 .
2-amino-N-(3-chlorophenyl)benzamide
Reducing Agent (e.g., SnCl2/HCI)

(3-chIorophenyl)-2-nitrobenzamide) Reduction

Click to download full resolution via product page

Figure 1: Proposed synthetic workflow for 2-amino-N-(3-chlorophenyl)benzamide.

Experimental Protocols

The following are detailed methodologies for the key synthetic steps. These are representative
procedures based on well-established reactions for the synthesis of similar benzamide
derivatives.

Step 1: Synthesis of N-(3-chlorophenyl)-2-nitrobenzamide (Amide Bond Formation)

» Materials: 2-nitrobenzoyl chloride, 3-chloroaniline, anhydrous dichloromethane (DCM),

triethylamine or pyridine.

e Procedure:
1. Dissolve 3-chloroaniline (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
2. Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution.

3. Cool the mixture to 0 °C in an ice bath with continuous stirring.
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4. Slowly add a solution of 2-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM to
the cooled mixture.

5. Allow the reaction to warm to room temperature and stir for 2-4 hours.

6. Monitor the reaction progress by thin-layer chromatography (TLC).

7. Upon completion, transfer the reaction mixture to a separatory funnel.

8. Wash the organic layer sequentially with 1 M HCI, saturated NaHCOs solution, and brine.

9. Dry the organic layer over anhydrous Na=SOa4, filter, and concentrate under reduced
pressure.

10. The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water) to yield pure N-(3-chlorophenyl)-2-nitrobenzamide.

Step 2: Synthesis of 2-amino-N-(3-chlorophenyl)benzamide (Nitro Group Reduction)

o Materials: N-(3-chlorophenyl)-2-nitrobenzamide, tin(ll) chloride dihydrate (SnClz2:2H20),
concentrated hydrochloric acid (HCI), ethanol, sodium bicarbonate (NaHCO3).

e Procedure:

1. Dissolve N-(3-chlorophenyl)-2-nitrobenzamide (1.0 equivalent) in ethanol in a round-
bottom flask.

2. Add tin(Il) chloride dihydrate (3-5 equivalents) to the solution.

3. Slowly add concentrated HCI to the mixture while stirring.

4. Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting
material is consumed.

5. Cool the reaction mixture to room temperature and neutralize with a saturated solution of
NaHCOs until the solution is basic.

6. Extract the product with an organic solvent such as ethyl acetate.
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7. Dry the combined organic layers over anhydrous Na2SOa, filter, and concentrate under

reduced pressure.

8. Purify the final product by column chromatography or recrystallization to obtain 2-amino-
N-(3-chlorophenyl)benzamide.

Potential Pharmacological Activity and Signaling
Pathways

Due to the lack of specific pharmacological data for 2-amino-N-(3-chlorophenyl)benzamide,
the following sections extrapolate potential therapeutic applications and mechanisms of action

from structurally related compounds.

Anticancer Potential

Benzamide derivatives are known to exhibit anticancer properties through various mechanisms.
A structurally related compound, 4-amino-N-(2'-aminophenyl)-benzamide, has shown efficacy
in slowly proliferating tumors and is known for its DNA-DNA crosslinking activity. Another
analogue, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, is a potent
inhibitor of histone deacetylase 3 (HDAC3), a class | HDAC isoform.[2] HDAC inhibitors are an
established class of anticancer agents that induce cell cycle arrest and apoptosis.[2]
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Figure 2: Hypothetical signaling pathway for the anticancer activity of 2-amino-N-(3-
chlorophenyl)benzamide.
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Table 2: Quantitative Anticancer Activity of Structurally Related Benzamides

Compound Name Target/Assay ICs0/EDso Reference

N-(2-amino-4-
fluorophenyl)-4-[bis(2-

pheny) _[ ( HDAC3 95.48 nM [2]
chloroethyl)amino]ben

zamide

N-(2-amino-4-
fluorophenyl)-4-[bis(2-  HepG2 cells

: o 1.30 uM [2]
chloroethyl)aminolben  (antiproliferative)
zamide
4-amino-N-(2'- N/A (preferential
aminophenyl)benzami  activity in slowly N/A
de growing tumors)

Antiviral Potential

Analogues such as N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have been
identified as potent inhibitors of human adenovirus (HAdV), possibly by targeting the viral DNA
replication process. This suggests that 2-amino-N-(3-chlorophenyl)benzamide could also
possess antiviral properties.

Proposed Experimental Workflow for Target
Identification and Validation

Given the nascent stage of research for this specific compound, a systematic approach to
identify and validate its biological targets is crucial.
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Figure 3: A proposed workflow for investigating 2-amino-N-(3-chlorophenyl)benzamide.

Conclusion

2-amino-N-(3-chlorophenyl)benzamide is a chemical entity that can be reliably synthesized
through a straightforward two-step process involving amide bond formation and subsequent
nitro group reduction. While its specific "discovery" may not be marked by a dedicated
publication, the synthetic logic is well-established within the field of organic chemistry. Based
on the pharmacological profiles of its close analogues, this compound holds potential for further
investigation as an anticancer or antiviral agent. The detailed protocols and proposed
workflows provided in this guide offer a practical framework for the preparation,
characterization, and biological evaluation of this and similar benzamide derivatives, which
continue to be important scaffolds in the pursuit of new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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